![molecular formula C18H18N2O5 B5827670 METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B5827670.png)
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is an organic compound with a complex structure that includes a nitrobenzoate ester, an isopropylaniline moiety, and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation of the resulting nitrobenzoate with 4-isopropylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Halogenated Compounds: Electrophilic substitution reactions produce halogenated derivatives.
科学的研究の応用
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-{[(4-ISOPROPYLPHENYL)AMINO]CARBONYL}-5-NITROBENZOATE
- 2-[(4-ISOPROPYLANILINO)CARBONYL]BENZOIC ACID
Uniqueness
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylaniline moiety and the nitrobenzoate ester distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl 3-nitro-5-[(4-propan-2-ylphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11(2)12-4-6-15(7-5-12)19-17(21)13-8-14(18(22)25-3)10-16(9-13)20(23)24/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTSZDDBSKKVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
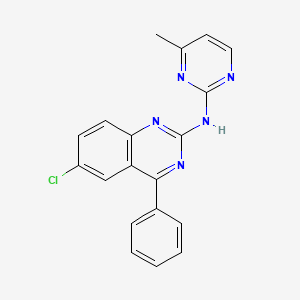
![[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5827594.png)
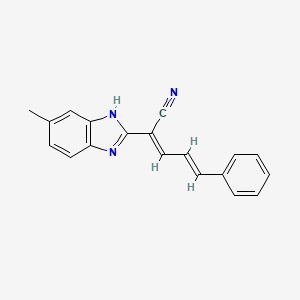
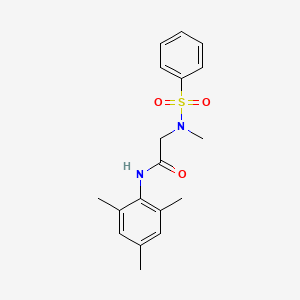


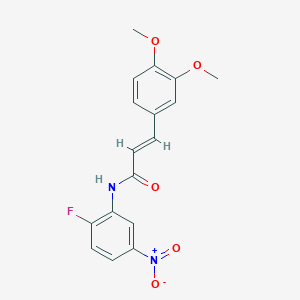
![Methyl 3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5827623.png)
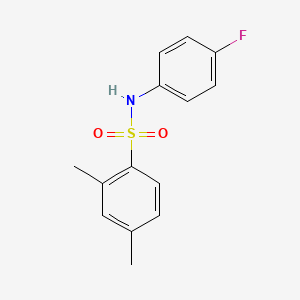

![methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B5827653.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide](/img/structure/B5827658.png)
![[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B5827668.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5827675.png)
